molecular formula C26H30N2O8 B11823816 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(

5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(

Cat. No.: B11823816
M. Wt: 498.5 g/mol
InChI Key: LBRPLJCNRZUXLS-BZFWDVQSSA-N
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Description

5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-: is a complex heterocyclic compound known for its diverse biological activities. This compound is part of a broader class of indole derivatives, which are known for their significant pharmacological properties .

Preparation Methods

The synthesis of 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- involves multiple steps. One common method includes the Fischer-indole synthesis followed by intramolecular esterification . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the indole ring and subsequent cyclization to form the pyranoquinolizinone structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or pyranoquinolizinone rings.

Scientific Research Applications

5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer and antiviral agent due to its ability to inhibit topoisomerase I and various kinases . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as topoisomerase I and various kinases . By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to its anticancer and antiviral effects. The specific pathways involved may vary depending on the biological context and the specific target enzymes.

Properties

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

IUPAC Name

(1S,18S,19R,20S)-19-ethenyl-18-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19+,21+,22-,23+,25+,26-/m1/s1

InChI Key

LBRPLJCNRZUXLS-BZFWDVQSSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)C6=CC=CC=C6N4

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Origin of Product

United States

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